molecular formula C19H23BN2O5 B7953926 5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7953926
M. Wt: 370.2 g/mol
InChI Key: PZCVNVQPVSEQNW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a benzyloxy group, a nitro group, and a boronate ester. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronate ester makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps One common method starts with the nitration of a benzyloxy-substituted aniline derivative to introduce the nitro groupThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing technologies could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions. The presence of both a nitro group and a boronate ester makes it versatile for use in different synthetic applications, including the formation of complex molecules through multi-step synthesis .

Properties

IUPAC Name

2-nitro-5-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-16(22(23)24)15(21)11-17(14)25-12-13-8-6-5-7-9-13/h5-11H,12,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCVNVQPVSEQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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